molecular formula C12H13N3O5S2 B2963942 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1172811-31-2

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2963942
CAS No.: 1172811-31-2
M. Wt: 343.37
InChI Key: PZMIASSJZLANAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a morpholinosulfonyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Morpholinosulfonyl Group: This step might involve the reaction of the furan derivative with morpholine and a sulfonylating agent under controlled conditions.

    Attachment of the Thiazolyl Group: The final step could involve the coupling of the intermediate with a thiazole derivative using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and morpholinosulfonyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide: can be compared with other furan derivatives, thiazole-containing compounds, and sulfonylated molecules.

    Examples: 5-(morpholinosulfonyl)furan-2-carboxamide, N-(thiazol-2-yl)furan-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(14-12-13-3-8-21-12)9-1-2-10(20-9)22(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIASSJZLANAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.